molecular formula C8H13ClO B8525289 1-Chlorooct-7-en-4-one

1-Chlorooct-7-en-4-one

Cat. No.: B8525289
M. Wt: 160.64 g/mol
InChI Key: VPARKIGTMWFVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorooct-7-en-4-one is an organochlorine compound characterized by an 8-carbon chain with a chlorine atom at position 1, a ketone group at position 4, and a double bond between carbons 7 and 7. This structure confers unique reactivity, particularly in nucleophilic substitution and electrophilic addition reactions. The compound’s chlorinated alkyl chain enhances its electrophilicity, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, or polymer precursors .

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-chlorooct-7-en-4-one

InChI

InChI=1S/C8H13ClO/c1-2-3-5-8(10)6-4-7-9/h2H,1,3-7H2

InChI Key

VPARKIGTMWFVNU-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Chlorooct-7-en-4-one’s properties and applications, a comparative analysis with structurally related compounds is provided below.

1-Hydroxyoct-7-en-4-one

  • Structure : Replaces the chlorine atom at position 1 with a hydroxyl (-OH) group.
  • Key Differences :
    • Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chlorinated analog. However, the absence of a good leaving group (like Cl-) reduces its utility in substitution reactions .
    • Stability : The -OH group may render the compound more prone to oxidation or dehydration under acidic conditions, unlike the more stable C-Cl bond in this compound.
  • Applications : Likely used in hydroxylation reactions or as a precursor for esters/ethers, contrasting with the chlorinated variant’s role in alkylation or cross-coupling reactions.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Structure: A bicyclic quinoline derivative with chlorine, fluorine, and cyclopropyl substituents.
  • Key Differences: Electrophilicity: The aromatic quinoline core and electron-withdrawing halogens (Cl, F) increase resonance stabilization, reducing reactivity toward nucleophiles compared to the linear aliphatic this compound. Applications: Primarily used in medicinal chemistry (e.g., antimicrobial or anticancer agents) due to its heterocyclic framework, whereas this compound’s linear structure suits aliphatic synthetic pathways .

General Chlorinated Aliphatic Ketones

  • Examples : 1-Chlorohexan-3-one, 2-Chlorooctan-5-one.
  • Trends: Boiling Points: Chlorinated ketones generally exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and dipole-dipole interactions. Solubility: Lower solubility in water compared to hydroxylated analogs but higher in organic solvents like dichloromethane or ethyl acetate. Reactivity: The β-keto chlorine in this compound may facilitate elimination reactions (e.g., dehydrohalogenation) under basic conditions, forming conjugated enones.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights Potential Applications
This compound C₈H₁₃ClO Chloroalkyl, ketone, alkene Nucleophilic substitution, conjugate addition Organic synthesis intermediates
1-Hydroxyoct-7-en-4-one C₈H₁₄O₂ Hydroxyl, ketone, alkene Esterification, oxidation Polar solvent-based reactions
7-Chloro-1-cyclopropyl-6-fluoro-... C₁₂H₁₀ClFNO Halogens, quinoline, ketone Aromatic electrophilic substitution Medicinal chemistry

Research Implications and Limitations

While structural comparisons highlight functional group influences, the absence of explicit experimental data (e.g., spectroscopic or thermodynamic values) in the provided sources limits quantitative analysis. Further studies should prioritize empirical characterization of this compound’s properties and its behavior in catalytic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.